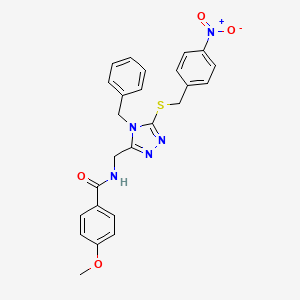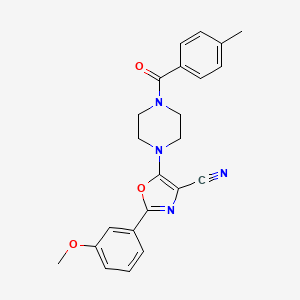![molecular formula C20H24N4O B2808466 [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone CAS No. 2415501-28-7](/img/structure/B2808466.png)
[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone is a chemical compound that has gained significant attention in scientific research. This compound has shown potential in various fields such as medicinal chemistry, drug discovery, and neuroscience.
Mecanismo De Acción
The mechanism of action of [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone is not fully understood. However, it has been shown to interact with certain proteins in the body, specifically the dopamine transporter and the sigma-1 receptor. These interactions may play a role in the potential therapeutic effects of this compound.
Biochemical and Physiological Effects:
[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone has been shown to have various biochemical and physiological effects. It has been shown to increase dopamine release in the brain, which may be beneficial for the treatment of neurological disorders. It has also been shown to have anticancer effects, specifically by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone is its potential as a tool compound for studying the role of certain proteins in the body. However, one limitation is that the mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are several future directions for research on [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone. One direction is to further study its potential as a drug candidate for the treatment of neurological disorders and cancer. Another direction is to study its interactions with other proteins in the body to gain a better understanding of its mechanism of action. Additionally, further optimization of the synthesis method may improve the yield and purity of the compound.
Métodos De Síntesis
The synthesis of [4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone involves several steps. The starting material is 4-cyclopropylpyrimidine-2-amine, which is reacted with 1-bromo-3-methylbenzene to form 4-(3-methylphenyl)pyrimidine-2-amine. This intermediate is then reacted with 1-(4-fluorobenzyl)-4-piperidinone to form the final product. The synthesis of this compound has been optimized to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
[4-[Cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone has shown potential in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. It has also been studied as a potential anticancer agent. In addition, it has been used as a tool compound to study the role of certain proteins in the body.
Propiedades
IUPAC Name |
[4-[cyclopropyl(pyrimidin-4-yl)amino]piperidin-1-yl]-(3-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O/c1-15-3-2-4-16(13-15)20(25)23-11-8-18(9-12-23)24(17-5-6-17)19-7-10-21-14-22-19/h2-4,7,10,13-14,17-18H,5-6,8-9,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWWGVIIDYCMILE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N2CCC(CC2)N(C3CC3)C4=NC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[2-(2,4-Dichloro-5-methoxyanilino)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2808383.png)
![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-4-nitrobenzamide](/img/structure/B2808384.png)

![2-(benzylsulfanyl)-5-[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2808388.png)
![6-(2,4-Dimethylphenyl)-4,7,8-trimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2808389.png)
![5-Chloro-6-nitrobenzo[d]thiazole](/img/structure/B2808390.png)
![methyl 1-[5-(3-chloro-2-thienyl)-3-(methoxycarbonyl)-1H-pyrrol-2-yl]-4-piperidinecarboxylate](/img/structure/B2808392.png)




![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide](/img/structure/B2808404.png)

![N-(2-(trifluoromethyl)benzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2808406.png)